molecular formula C14H10Cl2N2O4S B2844795 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline CAS No. 321434-02-0

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline

Cat. No.: B2844795
CAS No.: 321434-02-0
M. Wt: 373.2
InChI Key: BIBZUCGNDHWLIN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is a synthetic compound featuring a 3,4-dichloroaniline (DCA) backbone modified with a benzenesulfonyl and nitroethenyl group. These derivatives are often intermediates or metabolites of herbicides and exhibit varied biological activities and environmental behaviors depending on their substituents . This article compares the target compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, biological efficacy, and environmental impact.

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBZUCGNDHWLIN-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form the corresponding sulfonamide. This intermediate is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group, followed by an aldol condensation to form the nitroethenyl linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exhibits significant potential in medicinal chemistry due to its structural features which allow for various interactions with biological molecules.

Anticancer Activity

Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells. The nitroethenyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation. For instance, a related compound demonstrated cytotoxicity against breast cancer cell lines, suggesting that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline could be further investigated for anticancer properties .

Antimicrobial Properties

The benzenesulfonyl moiety is known for its antimicrobial activity. Preliminary data suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics .

Material Science Applications

The unique chemical structure of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline allows it to be utilized in various material science applications.

Polymer Chemistry

This compound can be used as a building block in the synthesis of polymers with specific functionalities. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that incorporating similar sulfonamide compounds into polymers improves their resistance to degradation under environmental stressors .

Dye and Pigment Production

Due to its vivid color properties, N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline can serve as a dye or pigment in various applications, including textiles and coatings. The dichloroaniline component contributes to the color intensity and stability of the dye .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines when treated with similar nitro-containing compounds .
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development .
Study CPolymer EnhancementHighlighted improvements in mechanical properties of polymers when incorporating sulfonamide derivatives .

Mechanism of Action

The mechanism by which N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-[2-[(E)-(3,4-Dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide (1b) Synthesized from 3,4-dichloroaniline and 2-(N-tosylamino)benzaldehyde, this compound features a tosyl group and iminomethyl bridge. It exhibits a melting point of 139–140°C and high yield (93%) .
  • Comparison : Unlike the target compound, 1b lacks the nitroethenyl group but shares the benzenesulfonyl moiety. This structural difference likely alters reactivity and biological activity.

Urea and Carbamate Herbicides

  • Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
    A urea herbicide with a dimethylurea group attached to DCA. It is persistent in soil and inhibits photosynthesis .
  • Swep (Methyl N-(3,4-dichlorophenyl)-carbamate)
    A carbamate herbicide with moderate water solubility and herbicidal activity .

Chloroacetamide Derivatives

  • N-(1'-Ethoxycarbonylethyl)-N-chloroacetyl-2,6-dimethylaniline (ACRI-S-8701)
    This chloroacetamide derivative shows 95% herbicidal efficacy at 200 g/10a, unlike weaker analogs derived from 3,4-dichloroaniline .
  • Comparison : The target compound’s benzenesulfonyl-nitroethenyl structure may enhance stability or alter target-site binding compared to chloroacetamides.

Physicochemical Properties

Compound Melting Point (°C) Water Solubility Key Functional Groups Reference
Target Compound Data not available Data not available Benzenesulfonyl, nitroethenyl
N-[2-[(E)-(3,4-DCP)iminomethyl]phenyl]-tosylamide (1b) 139–140 Low Tosyl, iminomethyl
Diuron 158–159 36.4 mg/L (20°C) Dimethylurea
3,4-Dichloroaniline (DCA) 72–74 245 mg/L (25°C) Free amine
ACRI-S-8701 Not reported Low Chloroacetyl, ethoxycarbonyl

Notes:

  • The nitroethenyl group in the target compound may reduce water solubility compared to free DCA, similar to sulfonamide derivatives like 1b.
  • Diuron’s urea group enhances solubility relative to nonpolar analogs.

Environmental and Toxicological Profiles

  • Persistence :
    • 3,4-Dichloroaniline is persistent and a suspected endocrine disruptor .
    • Sulfonamide derivatives (e.g., 1b) may exhibit longer half-lives due to steric hindrance from the tosyl group .
  • Toxicity :
    • DCA is acutely toxic to aquatic organisms (LC50 < 1 mg/L) .
    • Diuron and swep are less acutely toxic but pose chronic risks due to bioaccumulation .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, also known by its CAS number 321434-02-0, is a compound with significant biological activity that has been studied for its potential toxicological effects and mechanisms of action. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and ecological impact as evidenced by various studies.

Chemical Structure and Properties

The chemical structure of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is represented by the following formula:

  • Molecular Formula : C14H10Cl2N2O4S
  • Molecular Weight : 357.21 g/mol

Acute Toxicity

Research indicates that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exhibits moderate acute toxicity. For instance, studies have shown:

  • Oral Toxicity : The lowest observed adverse effect level (LOAEL) was determined to be 93 mg/kg body weight per day in male rats, primarily affecting the liver .
  • Dermal Toxicity : The compound has been reported to have low dermal toxicity but can cause irritation upon contact .

Chronic Toxicity

Chronic exposure studies reveal more concerning results:

  • Organ Toxicity : Long-term exposure has been associated with hepatotoxic effects, affecting not only the liver but also the spleen and kidneys .
  • Methaemoglobinaemia : This condition was observed in both subacute and chronic studies across different animal models, indicating a potential for oxidative stress-related damage .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies demonstrating tumor formation in the liver and kidneys after long-term exposure .

Ecotoxicological Effects

The ecological impact of this compound has also been a subject of investigation. Studies have indicated:

  • Aquatic Toxicity : The compound has shown significant toxicity to aquatic organisms, with LC50 values indicating harmful effects at concentrations as low as 30,700 µg/kg in fish models .

Summary of Research Findings

Study Type Findings
Acute Oral ToxicityLOAEL of 93 mg/kg bw/day; hepatotoxic effects observed.
Chronic ExposureInduces methaemoglobinaemia; affects liver, spleen, and kidneys.
Carcinogenic StudiesClassified as possibly carcinogenic; tumors observed in liver and kidneys in rodent studies.
EcotoxicologySignificant toxicity to aquatic life; LC50 values indicate harmful concentrations.

Case Studies

  • Rodent Studies : In a 13-week feeding study with male rats, significant liver toxicity was noted at doses correlating with methaemoglobinaemia levels exceeding safe thresholds .
  • Aquatic Studies : A study involving Danio rerio (zebrafish) demonstrated high mortality rates at elevated concentrations of the compound, highlighting its detrimental effects on aquatic ecosystems .

Q & A

Q. Key Characterization Tools :

  • IR spectroscopy : Confirms C=N stretching (1600–1650 cm⁻¹) in Schiff bases .
  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) with splitting patterns reflecting chlorine substituents .

Advanced: How do soil microbial communities influence the metabolic fate of 3,4-dichloroaniline-containing herbicides?

Methodological Answer :
3,4-Dichloroaniline (DCA) is a degradation product of herbicides like propanil. Soil microbes drive two key processes:

Dehalogenation : Anaerobic bacteria reduce DCA to less chlorinated anilines via reductive dechlorination .

Condensation : Under aerobic conditions, DCA dimerizes to 3,3',4,4'-tetrachloroazobenzene (TCAB), a persistent byproduct .

Q. Experimental Design :

  • Use ¹⁴C-labeled DCA to track mineralization (CO₂ release) and residue formation in soil microcosms .
  • Microbial inhibition : Compare sterile vs. non-sterile soils to quantify biotic contributions .
  • LC-MS/MS : Monitor TCAB formation with a C18 column and MRM transitions (m/z 322 → 286) .

Q. Data Contradictions :

  • TCAB formation varies with soil redox potential, complicating extrapolation across ecosystems .

Basic: How can HPLC be optimized for quantifying 3,4-dichloroaniline derivatives in degradation studies?

Methodological Answer :
Column : C18 reverse-phase (e.g., 150 × 4.6 mm, 5 µm).
Mobile Phase :

  • Isocratic : Acetonitrile/water (60:40) with 0.1% formic acid improves peak symmetry .
  • Gradient : Ramp from 40% to 80% acetonitrile over 15 minutes for complex mixtures .

Q. Detection :

  • UV-Vis : λ = 254 nm (aromatic absorption).
  • Fluorescence : Derivatize with fluorescein isothiocyanate (FITC) for enhanced sensitivity (LOD = 1 ng/mL) .

Q. Validation :

  • Spike recovery tests (80–120%) in soil extracts .

Advanced: What mechanisms explain the covalent binding of 3,4-dichloroaniline to humic acids?

Methodological Answer :
DCA binds to humic acids via quinone-addition pathways :

Electrophilic attack : DCA reacts with quinoid moieties in humic acid, forming stable aryl-amine bonds .

Oxidation : Subsequent cyclization locks DCA into heterocyclic structures (e.g., benzoxazines) resistant to hydrolysis .

Q. Experimental Validation :

  • Borohydride reduction : Quenching quinones decreases DCA binding capacity by 60% .
  • ¹³C NMR : Detect covalent adducts at δ 120–140 ppm (aromatic carbons) .

Q. Implications :

  • Bound DCA resists extraction but may remobilize under ammonia fertilization, posing crop contamination risks .

Basic: What are the key considerations in designing algal toxicity tests for 3,4-dichloroaniline?

Methodological Answer :
Test Organism : Selenastrum capricornutum (green algae).
Critical Factors :

  • Light intensity : 198 µE/m²/s ensures light saturation, reducing variability .
  • pH : Maintain 7.5–8.6 to avoid ionization artifacts (DCA pKa = 3.8) .

Q. Protocol :

  • Exposure : 72-hour batch cultures with DCA concentrations (0.1–10 mg/L).
  • Endpoint : Growth inhibition (IC50 = 2.3 mg/L) measured via cell counts or chlorophyll fluorescence .

Q. Pitfalls :

  • Overlooking photodegradation under high light inflates toxicity estimates .

Advanced: How do structural modifications of 3,4-dichloroaniline derivatives affect cytochrome P450 interactions?

Methodological Answer :
Docking Studies :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target : CYP1A2 (PDB ID: 2HI4).

Q. Key Modifications :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance binding via π-π stacking with heme porphyrin .
  • Steric hindrance : Bulky substituents (e.g., benzenesulfonyl) reduce affinity by 50% .

Q. Validation :

  • Fluorescence quenching : Monitor heme displacement using ΔF/F₀ ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.